Cannabichromenic acid

Description

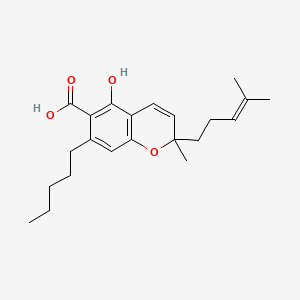

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHJHXJQMNWQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336859 | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20408-52-0, 185505-15-1 | |

| Record name | Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABICHROMENIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CANNABICHROMENIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

History of Cannabichromenic acid discovery

An In-depth Technical Guide to the Discovery of Cannabichromenic Acid

Introduction

This compound (CBCA) is a non-psychoactive cannabinoid found in the cannabis plant (Cannabis sativa L.). It serves as the acidic precursor to cannabichromene (B1668259) (CBC), one of the most abundant cannabinoids in certain cannabis varieties. While research has historically focused on Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), the scientific community is increasingly recognizing the therapeutic potential of minor cannabinoids like CBCA. This technical guide provides a comprehensive overview of the history of CBCA's discovery, from its initial isolation to the characterization of its biosynthetic pathway and biological activities.

The Initial Discovery and Isolation of this compound

The journey to understanding CBCA began with the discovery of its neutral counterpart, cannabichromene (CBC). In 1966, Israeli scientists Yechiel Gaoni and Raphael Mechoulam first isolated and characterized CBC.[1] This pioneering work laid the foundation for the subsequent discovery of its acidic precursor.

Two years later, in 1968, a team of Japanese researchers, Y. Shoyama, T. Fujita, T. Yamauchi, and I. Nishioka, successfully isolated this compound and identified it as the genuine substance from which cannabichromene is derived.[1][2] Their work, published in Chemical & Pharmaceutical Bulletin, was a significant step forward in understanding the biosynthesis of cannabinoids.[2][3] In the original isolation of CBCA from Cannabis, Shoyama and his team reported an optical rotation of +4.8°, suggesting that the naturally produced compound is optically active.[4]

Experimental Protocol for the Isolation of Cannabinoid Acids (Representative Method)

Objective: To isolate the acidic fraction containing this compound from Cannabis sativa plant material.

Materials:

-

Dried and pulverized Cannabis sativa inflorescences

-

Acetonitrile

-

Graphite (B72142) carbon powder (for chlorophyll (B73375) removal)

-

Aqueous sodium hydroxide (B78521) solution

-

n-hexane

-

Ethyl acetate (B1210297)

-

Acetic acid

-

Silica (B1680970) gel for column chromatography

-

Chloroform

-

Thin-layer chromatography (TLC) plates

-

Developing solvents for TLC (e.g., n-hexane:ether mixtures)

-

Diazomethane (for esterification for analysis, optional and requires extreme caution)

Procedure:

-

Extraction: The dried, pulverized cannabis inflorescence is extracted with acetonitrile.

-

Chlorophyll Removal: The extract is treated with graphite carbon powder to remove chlorophyll, a common impurity.

-

Solvent Exchange: The solvent is replaced with methanol.

-

Acid-Base Extraction:

-

The methanol solution is diluted with an aqueous sodium hydroxide solution. This converts the acidic cannabinoids, including CBCA, into their water-soluble salt forms.

-

The basic aqueous solution is washed with a mixture of n-hexane and ethyl acetate (e.g., 7:1 v/v) to remove neutral cannabinoids and other lipophilic compounds.

-

The remaining aqueous layer is acidified with acetic acid, converting the cannabinoid salts back to their acidic, water-insoluble forms.

-

The acidified aqueous layer is then extracted with a mixture of n-hexane and ethyl acetate to recover the acidic cannabinoids.

-

-

Purification by Column Chromatography:

-

The extract containing the acidic cannabinoids is concentrated and subjected to column chromatography on silica gel.

-

A homogenous layer of silica gel containing the acid fraction is applied to a larger silica gel column.

-

The column is eluted with a solvent such as chloroform.

-

Fractions are collected and monitored by thin-layer chromatography to identify those containing the desired cannabinoid acids.

-

-

Further Purification (Optional): Fractions containing a mixture of cannabinoid acids can be combined and subjected to further chromatographic steps, such as preparative HPLC or flash chromatography, to isolate pure CBCA.

Experimental Workflow for Cannabinoid Acid Isolation

The Biosynthesis of this compound and the Discovery of its Synthase

Following the isolation of CBCA, the next significant advancement was the elucidation of its biosynthetic pathway. It was discovered that, like other major cannabinoids, CBCA originates from cannabigerolic acid (CBGA). The enzymatic conversion of CBGA to CBCA is catalyzed by a specific enzyme, this compound synthase (CBCAS).

In 1998, a research group led by S. Morimoto purified and characterized CBCAS from Cannabis sativa.[5] Their work provided definitive enzymological evidence for the biosynthesis of CBCA. They demonstrated that CBCAS catalyzes the oxidocyclization of CBGA to form CBCA.[5] The enzyme does not require molecular oxygen or hydrogen peroxide, suggesting a direct dehydrogenation mechanism.[5]

Experimental Protocol for the Purification of this compound Synthase

The following protocol is based on the work of Morimoto et al. (1998) for the purification of CBCAS from Cannabis sativa.[5][6]

Objective: To purify this compound synthase to apparent homogeneity.

Materials:

-

Young leaves of Cannabis sativa

-

Buffer solutions (e.g., Tris-HCl, sodium phosphate)

-

DEAE-cellulose resin

-

Phenyl-Sepharose CL-4B resin

-

Hydroxylapatite resin

-

Centrifuge

-

Chromatography columns and system

Procedure:

-

Crude Extract Preparation: Young leaves of Cannabis sativa are homogenized in a buffer solution and centrifuged to remove cell debris.

-

Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates at a specific ammonium sulfate saturation is collected by centrifugation and redissolved in buffer.

-

DEAE-Cellulose Chromatography: The redissolved protein fraction is applied to a DEAE-cellulose column. The column is washed, and proteins are eluted with a salt gradient. Fractions with CBCAS activity are pooled.

-

Phenyl-Sepharose CL-4B Chromatography: The pooled fractions are applied to a Phenyl-Sepharose CL-4B column. After washing, the bound proteins are eluted with a decreasing salt gradient. Active fractions are collected.

-

Hydroxylapatite Chromatography: The active fractions from the previous step are applied to a hydroxylapatite column. The enzyme is eluted with a phosphate (B84403) gradient. Fractions containing purified CBCAS are collected.

Biosynthetic Pathway of this compound

Quantitative Analysis of this compound

The concentration of CBCA in Cannabis sativa can vary significantly between different cultivars. Modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are used for the accurate quantification of CBCA and other cannabinoids.

| Cannabis Cultivar/Type | CBCA Content (% w/w) | Analytical Method | Reference |

| Drug-type Cannabis | 0.02 - 0.67 | RP-UHPLC | [7] |

| Hemp (Fiber-type) | Generally low, often below detection limits | HPLC-DAD-MS/MS | [8] |

| Seized Hashish | Variable, depends on source material | HPLC-DAD-MS/MS | [8] |

| Commercial Cannabis Cultivars (Leaves and Shoots) | 34.4 - 187.2 µg/g | HPLC | [9] |

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of CBCA was made possible through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₄ | [10] |

| Molecular Weight | 358.47 g/mol | [10] |

| UV-Vis Spectroscopy | ||

| λmax | 231 nm, 282 nm | [11] |

| ¹H-NMR Spectroscopy (Representative Chemical Shifts) | ||

| δ (ppm) | Varies with solvent | [12] |

| ¹³C-NMR Spectroscopy (Representative Chemical Shifts) | ||

| δ (ppm) | Varies with solvent | [12] |

| Mass Spectrometry | ||

| [M-H]⁻ | m/z 357 | [10] |

Biological Activity and Signaling Pathways of this compound

Research into the biological effects of CBCA is still in its early stages compared to more well-known cannabinoids. However, emerging studies have highlighted its potential therapeutic properties.

Antibacterial Activity

One of the most significant reported biological activities of CBCA is its potent antibacterial effect, particularly against Gram-positive bacteria. A 2020 study demonstrated that CBCA exhibits rapid and potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the efficacy of vancomycin (B549263) in some in-vitro models.[2][13]

The proposed mechanism of action for CBCA's antibacterial effects involves the disruption of the bacterial lipid membrane.[13] This leads to cell lysis and death. This mechanism is distinct from many conventional antibiotics, suggesting that CBCA could be a lead compound for the development of new antibacterial agents.

Proposed Antibacterial Signaling Pathway

Other Potential Biological Activities and Signaling

While direct research on CBCA's interaction with mammalian signaling pathways is limited, inferences can be drawn from the activities of its decarboxylated form, CBC. CBC has been shown to interact with the transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in pain and inflammation signaling. It is plausible that CBCA may also modulate these or other signaling pathways, but further research is required to confirm this.

Conclusion

The discovery of this compound has been a gradual process, from its initial isolation in the late 1960s to the more recent characterization of its biosynthetic enzyme and its promising antibacterial properties. While much has been learned, CBCA remains a relatively understudied cannabinoid. Future research is needed to fully elucidate its pharmacological profile, including its interactions with various cellular signaling pathways, to unlock its full therapeutic potential for researchers, scientists, and drug development professionals.

References

- 1. iris.uniupo.it [iris.uniupo.it]

- 2. Rapid Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a genuine substance of cannabichromene [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Purification and characterization of this compound synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. future4200.com [future4200.com]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 12. Identification and Characterization of Cannabichromene’s Major Metabolite Following Incubation with Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years [mdpi.com]

The Keystone of Cannabichromene: A Technical Guide to the Biosynthesis of Cannabichromenic Acid in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cannabichromenic acid (CBCA), a pivotal acidic cannabinoid in the metabolic network of Cannabis sativa. As the direct precursor to cannabichromene (B1668259) (CBC), a non-psychoactive cannabinoid with significant therapeutic potential, understanding the intricacies of CBCA synthesis is paramount for the advancement of cannabinoid-based therapeutics and the development of genetically optimized Cannabis cultivars. This document details the enzymatic conversion of cannabigerolic acid (CBGA) to CBCA, presenting key quantitative data, detailed experimental protocols for enzyme purification and analysis, and visual representations of the biochemical pathway and experimental workflows.

Introduction to the this compound Pathway

The biosynthesis of major cannabinoids in Cannabis sativa originates from a common precursor, cannabigerolic acid (CBGA). From this central metabolic hub, a suite of enzymes known as cannabinoid synthases catalyze the formation of the primary acidic cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and this compound (CBCA).[1][2][3] The enzyme responsible for the specific conversion of CBGA to CBCA is this compound synthase (CBCAS).[4] This oxidoreductase facilitates an intramolecular cyclization of the geranyl moiety of CBGA to form the characteristic chromene ring of CBCA.[4][5]

The Enzymatic Heart of CBCA Synthesis: this compound Synthase (CBCAS)

CBCAS is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the oxidative cyclization of CBGA.[2][5] The reaction proceeds without the requirement for molecular oxygen or hydrogen peroxide, suggesting a direct dehydrogenation mechanism.[4] In addition to CBGA, CBCAS can also utilize cannabinerolic acid (CBNRA), a stereoisomer of CBGA, as a substrate, although with a lower catalytic efficiency.[4][5] This suggests that while CBGA is the predominant precursor in vivo, the metabolic flux can be influenced by the availability of related isoprenylated precursors.

Quantitative Analysis of CBCAS Activity

The enzymatic efficiency of CBCAS has been characterized, providing valuable parameters for in vitro studies and metabolic engineering efforts. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the primary substrates are summarized below.

| Substrate | Km (µM) | Vmax (nmol/sec/mg) | kcat (s⁻¹) | Reference |

| Cannabigerolic Acid (CBGA) | 23 | 0.63 | 0.04 | [4][5] |

| Cannabinerolic Acid (CBNRA) | 33 | 0.14 | Not Reported | [4][5] |

Experimental Protocols

Purification of Native this compound Synthase from Cannabis sativa

This protocol is adapted from the method described by Morimoto et al. (1998) for the purification of CBCAS from young Cannabis sativa leaves.[4]

Materials:

-

Young leaves of Cannabis sativa

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 10% (v/v) glycerol, 1 mM EDTA, 5 mM sodium ascorbate, 1% (w/v) polyvinylpyrrolidone

-

DEAE-Cellulose column

-

Phenyl-Sepharose CL-4B column

-

Hydroxylapatite column

-

Buffer A: 20 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 10% (v/v) glycerol

-

Buffer B: Buffer A containing 1 M NaCl

-

Buffer C: 10 mM potassium phosphate (B84403) buffer (pH 7.0), 10 mM β-mercaptoethanol, 10% (v/v) glycerol

-

Buffer D: Buffer C containing 0.5 M potassium phosphate

Procedure:

-

Crude Extract Preparation:

-

Freeze 100 g of young Cannabis sativa leaves in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in 500 mL of cold Extraction Buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

DEAE-Cellulose Chromatography:

-

Equilibrate a DEAE-Cellulose column with Buffer A.

-

Load the crude extract onto the column.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of 0-1 M NaCl in Buffer A (Buffer A to Buffer B).

-

Collect fractions and assay for CBCAS activity. Pool the active fractions.

-

-

Phenyl-Sepharose CL-4B Chromatography:

-

Add ammonium (B1175870) sulfate (B86663) to the pooled active fractions to a final concentration of 1 M.

-

Equilibrate a Phenyl-Sepharose CL-4B column with Buffer A containing 1 M ammonium sulfate.

-

Load the sample onto the column.

-

Wash the column with the equilibration buffer.

-

Elute the bound proteins with a linear gradient of 1-0 M ammonium sulfate in Buffer A.

-

Collect fractions and assay for CBCAS activity. Pool the active fractions.

-

-

Hydroxylapatite Chromatography:

-

Dialyze the pooled active fractions against Buffer C.

-

Equilibrate a Hydroxylapatite column with Buffer C.

-

Load the dialyzed sample onto the column.

-

Wash the column with Buffer C.

-

Elute the bound proteins with a linear gradient of 10-500 mM potassium phosphate (Buffer C to Buffer D).

-

Collect fractions and assay for CBCAS activity. Pool the active fractions containing purified CBCAS.

-

Heterologous Expression and Purification of His-tagged CBCAS

For a more consistent and scalable source of the enzyme, heterologous expression in a host like Escherichia coli or Pichia pastoris is recommended. This protocol outlines the general steps for expressing and purifying a His-tagged version of CBCAS.

Materials:

-

Expression vector (e.g., pET-28a(+)) containing the codon-optimized gene for CBCAS with an N-terminal 6x-His tag.

-

Competent E. coli expression host (e.g., BL21(DE3)).

-

LB medium with appropriate antibiotic (e.g., kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Expression:

-

Transform the CBCAS expression vector into competent E. coli cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.1 mM IPTG and continue to grow at a lower temperature (e.g., 20°C) overnight.[6]

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged CBCAS with Elution Buffer.

-

Collect fractions and analyze for purity by SDS-PAGE.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

-

This compound Synthase Activity Assay

This assay measures the enzymatic conversion of CBGA to CBCA, which can be quantified by HPLC or LC-MS/MS.

Materials:

-

Purified CBCAS enzyme.

-

Assay Buffer: 100 mM sodium citrate (B86180) buffer (pH 5.5).[7]

-

Substrate: Cannabigerolic acid (CBGA) solution (e.g., 200 µM in ethanol).

-

Quenching solution: Acetonitrile or methanol.

-

HPLC or LC-MS/MS system.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of the purified enzyme solution with the Assay Buffer to a final volume of 180 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the CBGA substrate solution (final concentration of 20 µM).

-

Incubate the reaction at 30°C for a set period (e.g., 10-30 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of cold quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the sample by LC-MS/MS to quantify the amount of CBCA produced.

-

LC-MS/MS Quantification of this compound

This method provides a sensitive and specific means of quantifying CBCA in enzymatic assays or plant extracts.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm).

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

-

A representative gradient would be to start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

Mass Spectrometry Parameters (example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Precursor Ion (Q1): m/z 357.2

-

Product Ions (Q3): m/z 313.2 (quantifier), m/z 245.1 (qualifier)

Procedure:

-

Sample Preparation:

-

Prepare a standard curve of CBCA in the range of 1-1000 ng/mL.

-

Prepare samples from the enzyme assay as described in section 4.3.

-

-

Analysis:

-

Inject the samples and standards onto the LC-MS/MS system.

-

Monitor the specified MRM (Multiple Reaction Monitoring) transitions for CBCA.

-

Quantify the amount of CBCA in the samples by comparing the peak areas to the standard curve.

-

Visualizing the Pathway and Workflow

This compound Biosynthesis Pathway

Experimental Workflow for CBCAS Purification and Activity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Purification and characterization of this compound synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Expression and purification of His-tagged flavonol synthase of Camellia sinensis from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to Cannabichromenic Acid (CBCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromenic acid (CBCA) is a lesser-known, non-intoxicating phytocannabinoid found in Cannabis sativa. As the acidic precursor to cannabichromene (B1668259) (CBC), CBCA is gaining attention for its potential therapeutic properties, including significant antibacterial activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and physiological effects of CBCA. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside an exploration of its known and putative signaling pathways. This document aims to serve as a core resource for researchers and professionals in the fields of cannabinoid science and drug development.

Chemical Structure and Physicochemical Properties

This compound is a terpenophenolic compound characterized by a chromene ring structure. Its chemical identity is well-defined, and its physicochemical properties are crucial for its handling, formulation, and biological activity.

Chemical Structure

CBCA is structurally similar to other major cannabinoids, originating from the common precursor cannabigerolic acid (CBGA).[1][2] Its IUPAC name is 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid.[3] The chemical structure of CBCA is presented below:

Physicochemical Data

A summary of the key physicochemical properties of CBCA is provided in the table below. While some experimental values are available, others are predicted based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₄ | [4] |

| Molecular Weight | 358.5 g/mol | [3] |

| CAS Number | 185505-15-1 (for racemic mixture) | [4] |

| IUPAC Name | 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | [3] |

| Melting Point | 138.6 °C (for a related cannabicyclol (B1214379) analog) | [5] |

| Boiling Point | Estimated to be high; undergoes decarboxylation at elevated temperatures. Vacuum distillation is required for purification of cannabinoids to prevent thermal degradation.[6][7][8] | |

| Solubility | Soluble in acetonitrile (B52724) and chloroform.[4] | |

| Decarboxylation Temperature | Approximately 105 °C |

Biosynthesis of this compound

CBCA is biosynthesized in the trichomes of the Cannabis sativa plant from the central precursor molecule, cannabigerolic acid (CBGA).[2][9] The biosynthesis pathway is a key area of research for both understanding the plant's secondary metabolism and for developing biotechnological production methods.

Enzymatic Synthesis

The conversion of CBGA to CBCA is catalyzed by the enzyme This compound synthase (CBCAS) .[2] This enzyme facilitates an oxidative cyclization of the geranyl group of CBGA to form the characteristic chromene ring of CBCA.[2]

Microbial Production

Recent advancements in synthetic biology have enabled the heterologous production of cannabinoids, including CBCA, in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.[10][11][12] This approach offers a scalable and controlled method for producing specific cannabinoids.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and synthesis of CBCA, intended for replication in a laboratory setting.

Isolation and Purification by Preparative HPLC

High-performance liquid chromatography (HPLC) is a standard technique for the isolation and purification of individual cannabinoids from complex plant extracts.[10][13][14][15]

Protocol: Preparative HPLC Purification of CBCA

-

Sample Preparation:

-

A cannabis extract rich in acidic cannabinoids is dissolved in the initial mobile phase (e.g., methanol (B129727)/water mixture).

-

The solution is filtered through a 0.45 µm syringe filter to remove particulate matter.[13]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size for analytical scale-up).[10][15]

-

Mobile Phase:

-

Gradient: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the cannabinoids based on their polarity. The specific gradient profile needs to be optimized for the specific extract and column.

-

Flow Rate: The flow rate is adjusted based on the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[10]

-

Detection: UV detection at a wavelength of 228 nm is commonly used for cannabinoids.[10]

-

-

Fraction Collection:

-

Fractions are collected as the CBCA peak elutes from the column.

-

The identity and purity of the collected fractions are confirmed by analytical HPLC and mass spectrometry.[13]

-

Enzymatic Synthesis of CBCA

In vitro enzymatic synthesis allows for the controlled production of CBCA from its precursor, CBGA.

Protocol: Enzymatic Synthesis using CBCA Synthase

-

Enzyme Preparation:

-

Recombinant CBCA synthase is expressed in a suitable host (e.g., Pichia pastoris or E. coli) and purified.[16]

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Add the substrate, cannabigerolic acid (CBGA), to the buffer.

-

Initiate the reaction by adding the purified CBCA synthase.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

Reaction Quenching and Product Analysis:

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile).

-

Analyze the reaction mixture by HPLC to quantify the amount of CBCA produced.[16]

-

Microbial Production in E. coli**

Fed-batch fermentation of engineered E. coli can be used for the large-scale production of CBCA.[17][][19][20]

Protocol: Fed-Batch Fermentation for CBCA Production

-

Strain and Inoculum Preparation:

-

Use an E. coli strain engineered with the biosynthetic pathway for CBGA and containing the gene for CBCA synthase.

-

Prepare a seed culture by growing the strain in a suitable medium overnight.

-

-

Fermentation:

-

Inoculate a fermenter containing a defined minimal medium with the seed culture.

-

Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.

-

After an initial batch phase, initiate a feeding strategy with a concentrated nutrient solution to sustain cell growth and product formation.

-

-

Induction:

-

Induce the expression of the biosynthetic pathway genes at an appropriate cell density using an inducer (e.g., IPTG).

-

-

Harvesting and Extraction:

-

Harvest the cells by centrifugation.

-

Extract the CBCA from the cell biomass using an appropriate solvent.

-

Physiological Effects and Signaling Pathways

The biological activities of CBCA are an emerging area of research, with current evidence pointing towards significant antibacterial properties. The anti-inflammatory effects are largely inferred from studies on its decarboxylated counterpart, CBC.

Antibacterial Activity

CBCA has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Proposed Mechanism of Action:

Studies suggest that CBCA exerts its bactericidal effect by disrupting the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death. This mechanism is distinct from many conventional antibiotics, suggesting that CBCA could be a promising candidate for combating antibiotic-resistant infections.

Anti-Inflammatory Effects (Inferred from CBC)

While direct studies on the anti-inflammatory properties of CBCA are limited, research on CBC provides valuable insights into the potential mechanisms. CBC has been shown to modulate key inflammatory signaling pathways.[21][22]

NF-κB and MAPK Signaling Pathways:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory mediators.[23][24][25][26] Studies on CBC have demonstrated its ability to inhibit the activation of these pathways, thereby reducing the inflammatory response.[21][22] It is hypothesized that CBCA may possess similar or precursor-related anti-inflammatory activities.

References

- 1. US20180282250A1 - Vacuum distillation for enriching cannabidiol - Google Patents [patents.google.com]

- 2. uniprot.org [uniprot.org]

- 3. The Anti-Inflammatory Effects of Cannabis sativa Extracts on LPS-Induced Cytokines Release in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. What Is The Boiling Point Of Thc Under A Vacuum? A Guide To Safe Distillation - Kintek Solution [kindle-tech.com]

- 7. julabo.us [julabo.us]

- 8. coleparmer.ca [coleparmer.ca]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]

- 12. nwsci.com [nwsci.com]

- 13. agilent.com [agilent.com]

- 14. gmi-inc.com [gmi-inc.com]

- 15. zeochem.com [zeochem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. par.nsf.gov [par.nsf.gov]

- 19. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]

- 20. eppendorf.com [eppendorf.com]

- 21. Uncovering the molecular targets of phytocannabinoids: mechanistic insights from inverse molecular docking fingerprint approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Cannabichromenic Acid in Cannabis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromenic acid (CBCA) is one of the primary cannabinoid acids synthesized in the trichomes of Cannabis sativa. While often overshadowed by its more abundant counterparts, tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), CBCA and its decarboxylated form, cannabichromene (B1668259) (CBC), are gaining increasing interest for their potential therapeutic properties. This technical guide provides an in-depth exploration of the natural occurrence of CBCA in cannabis strains, its biosynthetic pathway, and detailed methodologies for its quantification.

Natural Occurrence and Biosynthesis of this compound

This compound is a product of the cannabinoid biosynthetic pathway, originating from the precursor cannabigerolic acid (CBGA).[1][2][3] The conversion of CBGA to CBCA is catalyzed by the enzyme this compound synthase (CBCAS).[1] This enzymatic step is a crucial branching point in the pathway, competing with other synthases like THCA synthase and CBDA synthase for the common substrate, CBGA.[1]

The expression levels of these competing enzymes are a key determinant of the final cannabinoid profile of a given cannabis strain.[1] Strains with higher levels of CBCAS expression relative to other cannabinoid synthases will naturally accumulate more CBCA. However, research indicates that CBCA is generally a minor cannabinoid in most cannabis varieties, with its concentration often being low or below the limit of quantification.[3][4] Some studies suggest that landrace strains from India may have higher levels of CBC.[2] Young cannabis plants have also been observed to have higher relative concentrations of CBC, which decrease as the plant matures.[2][5]

Quantitative Data on CBCA Occurrence

Comprehensive quantitative data for CBCA across a wide range of named cannabis strains is currently limited in the scientific literature. Many studies focus on the quantification of the major cannabinoids, and when minor cannabinoids are analyzed, CBCA is often found in trace amounts. The following table summarizes the available data on the concentration of CBC, the decarboxylated form of CBCA, in various cannabis cultivars. It is important to note that the reported values are for CBC, and the original CBCA concentration would have been higher prior to any decarboxylation.

| Cannabis Cultivar | Sample Type | CBC Concentration (% w/w) | Reference |

| Maui Dream | Flower | 0.487 | [4] |

| Blue Cherry Soda | Flower | 0.462 | [4] |

| Purple Cadillac | Flower | 0.719 | [4] |

| Bubba Cookies | Flower | 0.462 | [4] |

| Charlotte's Web | Flower | 0.432 | [4] |

| Purple Candy | Flower | 0.511 | [4] |

| Sour Tsunami | Flower | 0.486 | [4] |

| Valentine X | Flower | 0.528 | [4] |

Note: The data represents the concentration of cannabichromene (CBC), the non-acidic form of CBCA. The original concentration of CBCA in the plant material would have been higher.

Experimental Protocols for CBCA Analysis

Accurate quantification of CBCA in cannabis plant material requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is the most common technique for the analysis of acidic cannabinoids like CBCA, as it allows for their quantification without the need for derivatization, which can cause decarboxylation.

Sample Preparation and Extraction

Proper sample preparation is critical for accurate cannabinoid analysis. The following protocol outlines a general procedure for the extraction of CBCA from cannabis flower material.

Materials:

-

Dried cannabis flower

-

Grinder

-

Analytical balance

-

Centrifuge tubes (50 mL)

-

Methanol (B129727) (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Protocol:

-

Homogenization: Grind the dried cannabis flower to a fine, homogenous powder. This increases the surface area for efficient extraction.

-

Weighing: Accurately weigh approximately 100-200 mg of the homogenized plant material into a 50 mL centrifuge tube.

-

Extraction: Add a known volume of methanol (e.g., 20 mL) to the centrifuge tube.

-

Agitation: Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Sonication: Place the centrifuge tube in an ultrasonic bath for 15-30 minutes to enhance the extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. This step removes any particulate matter that could interfere with the HPLC analysis.

-

Dilution (if necessary): Depending on the expected concentration of cannabinoids, the extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

The following is a typical HPLC-UV method for the quantification of CBCA.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the cannabinoids. A typical gradient might be: 0-15 min, 70-95% B; 15-17 min, 95% B; 17-18 min, 95-70% B; 18-20 min, 70% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

| Quantification | External standard calibration using a certified reference standard of CBCA. |

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of major cannabinoids from CBGA.

Experimental Workflow for CBCA Quantification

Caption: Workflow for CBCA quantification in cannabis.

Conclusion

This compound remains a relatively understudied cannabinoid, with its natural occurrence in most cannabis strains being significantly lower than that of THCA and CBDA. The development of high-CBC or high-CBCA chemovars through selective breeding could provide a valuable resource for further research into the pharmacological effects of this compound. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of CBCA, which is essential for both quality control in the cannabis industry and for advancing our understanding of the complex phytochemistry of Cannabis sativa. Further research is warranted to build a more comprehensive database of CBCA concentrations across a wider variety of cannabis cultivars.

References

The Conversion of Cannabichromenic Acid to Cannabichromene: A Technical Guide

An In-depth Technical Whitepaper on the Core Principles and Methodologies for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cannabichromenic acid (CBCA) as the acidic precursor to cannabichromene (B1668259) (CBC). It details the biosynthetic origins of CBCA within Cannabis sativa, the chemical transformation to CBC, analytical methodologies for quantification, and the biological significance of CBC's signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for practical application.

Introduction to this compound and Cannabichromene

Cannabichromene (CBC) is a prominent non-psychotropic phytocannabinoid found in Cannabis sativa. Like other major cannabinoids, it originates from a parent molecule, cannabigerolic acid (CBGA). The direct precursor to CBC is this compound (CBCA), an acidic cannabinoid that is biosynthesized in the trichomes of the cannabis plant. The conversion of CBCA to CBC is primarily achieved through decarboxylation, a chemical reaction involving the removal of a carboxyl group, typically induced by heat. Understanding the dynamics of this conversion is critical for the isolation, quantification, and therapeutic application of CBC.

Biosynthesis of this compound (CBCA)

The biosynthesis of major cannabinoids is a complex enzymatic process that begins with the precursors geranyl pyrophosphate (GPP) and olivetolic acid (OA). These molecules are combined to form cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid". From this central precursor, a series of synthases catalyze the formation of the various acidic cannabinoids.

Specifically, the enzyme this compound synthase (CBCAS) facilitates the oxidative cyclization of CBGA to produce CBCA. This pathway competes with other enzymes, such as tetrahydrocannabinolic acid (THCA) synthase and cannabidiolic acid (CBDA) synthase, for the CBGA substrate. The relative abundance of CBCA in a particular Cannabis sativa cultivar is therefore dependent on the expression and activity of CBCAS in relation to other cannabinoid synthases.

Conversion of CBCA to CBC: The Decarboxylation Process

The transformation of the acidic cannabinoid CBCA into its neutral, biologically active form, CBC, is a critical step. This conversion is achieved through decarboxylation, which can occur slowly over time with drying and curing, or more rapidly with the application of heat.

The primary method for decarboxylation is thermal conversion. When CBCA is heated, the carboxylic acid group is released as carbon dioxide (CO₂), resulting in the formation of CBC. The temperature at which this process occurs efficiently is a key parameter. While exposure to UV light can also convert CBCA, it results in the formation of a different compound, cannabicyclolic acid (CBLA).

Quantitative Aspects of Decarboxylation

The efficiency of the thermal conversion of CBCA to CBC is dependent on both temperature and time. Higher temperatures generally lead to faster decarboxylation, but excessive heat can lead to degradation of the cannabinoids.

Table 1: Thermal Decarboxylation Parameters for Acidic Cannabinoids

| Cannabinoid Precursor | Temperature (°C) | Time (minutes) | Observations |

| CBCA | ~105 | - | Approximate temperature for decarboxylation to begin. |

| CBDA | 110-130 | 5-60 | Most CBDA converted to CBD at 130°C for 20 min. |

| CBDA, CBGA, CBCA | 140-160 | < 1 | Complete decarboxylation observed in under a minute at elevated temperatures in pressurized liquid extraction. |

Note: Specific yield and purity data for CBCA to CBC conversion under various conditions are not extensively reported in the literature, necessitating empirical determination for specific applications.

Experimental Protocols

Protocol for Thermal Decarboxylation of CBCA to CBC

This protocol describes a general method for the thermal decarboxylation of CBCA in a laboratory setting.

Materials:

-

Purified CBCA or a CBCA-rich cannabis extract

-

Reaction vial with a screw cap

-

Heating block or oven capable of maintaining a stable temperature

-

Solvent for dissolution (e.g., ethanol (B145695) or methanol)

-

HPLC or other analytical instrument for monitoring the reaction

Procedure:

-

Accurately weigh a known amount of CBCA or CBCA-rich extract into the reaction vial.

-

If desired, dissolve the material in a minimal amount of a suitable high-boiling point solvent to ensure even heat distribution.

-

Place the vial in a preheated oven or heating block set to a temperature between 110°C and 130°C.

-

Heat the sample for a defined period, for example, in intervals of 10 minutes.

-

After each interval, a small aliquot can be carefully removed, cooled to room temperature, and diluted for analysis to monitor the progress of the reaction.

-

Continue heating until the desired level of conversion from CBCA to CBC is achieved, as determined by the analytical method.

-

Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

-

The resulting material, now enriched in CBC, can be used for further purification or analysis.

Protocol for Quantification of CBCA and CBC using HPLC-DAD

This protocol outlines a high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the simultaneous quantification of CBCA and CBC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

-

Column: A C18 reverse-phase column (e.g., InfinityLab Poroshell 120 EC-C18, 4.6 mm x 100 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program should be optimized to ensure baseline separation of CBCA and CBC. An example could be starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: Monitoring at 220 nm and 270 nm, as acidic and neutral cannabinoids have different absorption maxima.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Dissolve the sample containing CBCA and CBC in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of calibration standards of known concentrations for both CBCA and CBC using certified reference materials.

-

Analysis: Inject the prepared samples and standards into the HPLC system.

-

Quantification: Identify the peaks for CBCA and CBC based on their retention times compared to the standards. Construct a calibration curve for each analyte by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of CBCA and CBC in the samples.

Table 2: Example HPLC-DAD Method Parameters and Performance

| Parameter | Value | Reference |

| Column | C18 Reverse-Phase | |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | |

| Detection | DAD (220 nm, 270 nm) | |

| Linearity (R²) | > 0.99 | |

| Limit of Detection (LOD) | 0.05 - 0.13 µg/mL | |

| Limit of Quantitation (LOQ) | 0.50 - 0.61 µg/mL |

Biological Activity and Signaling Pathways of CBC

Cannabichromene is non-psychotropic and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic effects. It exerts these effects through interaction with several key receptor systems.

Cannabinoid Receptor 2 (CB2)

CBC has been identified as a selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of CB2 by CBC leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key signaling molecule involved in numerous cellular processes, including inflammation.

Transient Receptor Potential (TRP) Channels

CBC is also a known agonist of the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels. These channels are non-selective cation channels that are involved in pain perception and inflammation. Activation of these channels by CBC leads to an influx of calcium ions (Ca²⁺), which can modulate various downstream signaling pathways. The interaction with these TRP channels is believed to contribute significantly to the analgesic and anti-inflammatory properties of CBC.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of CBCA

Caption: Biosynthesis of CBCA from precursor molecules.

Conversion of CBCA to CBC

Caption: Thermal decarboxylation of CBCA to CBC.

Experimental Workflow: From Extraction to Analysis

Caption: Workflow from extraction to analysis.

Signaling Pathway of CBC at the CB2 Receptor

Caption: CBC-mediated signaling at the CB2 receptor.

Conclusion

This compound is a pivotal molecule in the biosynthesis of cannabichromene. The controlled conversion of CBCA to CBC through decarboxylation is a fundamental process for harnessing the therapeutic potential of CBC. This guide has provided a technical framework for understanding and implementing this conversion, from the underlying biochemistry to practical laboratory protocols and the analysis of the final product. The continued investigation into the nuanced pharmacology of CBC, facilitated by the methods described herein, holds significant promise for the development of novel therapeutics.

The Pharmacological Frontier: A Technical Guide to Raw Cannabichromenic Acid (CBCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromenic acid (CBCA), a carboxylated precursor to the more extensively studied phytocannabinoid cannabichromene (B1668259) (CBC), is emerging as a compound of significant interest within the field of cannabinoid research. As a non-psychoactive constituent of Cannabis sativa, raw CBCA presents a unique pharmacological profile with potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological potential of CBCA, with a focus on its antimicrobial, anti-inflammatory, and potential anti-cancer and neuroprotective properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this promising, yet under-investigated, cannabinoid.

Introduction

The scientific community's exploration of the therapeutic potential of Cannabis sativa has expanded beyond the major cannabinoids, tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), to include a host of minor cannabinoids. Among these, the acidic precursors to the well-known neutral cannabinoids are gaining attention for their distinct biochemical properties and potential pharmacological activities. This compound (CBCA) is the acidic precursor to cannabichromene (CBC) and is biosynthesized in the trichomes of the cannabis plant from cannabigerolic acid (CBGA) through the action of the enzyme CBCA synthase.[1] While much of the research has focused on the decarboxylated form, CBC, emerging evidence suggests that CBCA itself possesses therapeutic potential, particularly in the realm of antimicrobial activity. This guide aims to consolidate the existing, albeit limited, data on raw CBCA and provide a framework for future research and development.

Biosynthesis of this compound

CBCA is a primary cannabinoid synthesized from cannabigerolic acid (CBGA), often referred to as the "mother of all cannabinoids."[2] The conversion of CBGA to CBCA is a crucial step in the cannabinoid biosynthetic pathway, catalyzed by the specific enzyme CBCA synthase.

Pharmacological Potential and Mechanisms of Action

The pharmacological activities of CBCA are not as extensively characterized as those of its decarboxylated counterpart, CBC. However, preliminary research and comparative analyses with other acidic cannabinoids suggest several areas of therapeutic potential.

Antimicrobial Activity

One of the most promising and well-documented pharmacological properties of CBCA is its potent antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity of CBCA

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 | [3] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Not Specified | [4] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Not Specified | [4] |

A key study demonstrated that CBCA exhibits rapid and potent bactericidal activity against MRSA, proving to be more effective than vancomycin (B549263) in time-kill assays.[3][5] The proposed mechanism of action involves the disruption and degradation of the bacterial lipid membrane.[5]

Anti-Inflammatory Potential

While direct quantitative data for CBCA's anti-inflammatory activity is limited, inferences can be drawn from studies on CBC and other acidic cannabinoids. CBC has been shown to reduce inflammation in various models, and this activity is thought to be mediated, in part, through interactions with transient receptor potential (TRP) channels, such as TRPA1 and TRPV1.[6][7] Some studies suggest that acidic cannabinoids, like CBDA, can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] It is hypothesized that CBCA may share similar mechanisms.

Hypothesized Anti-Inflammatory Signaling Pathway of CBCA (inferred from CBC)

Anti-Cancer Potential

The anti-cancer properties of CBCA have not been directly established with quantitative data. However, its neutral form, CBC, has demonstrated cytotoxic activity against certain cancer cell lines.[8] For instance, a synergistic cytotoxic effect has been observed between CBC and THC in urothelial cell carcinoma.[8] Given that other acidic cannabinoids like CBDA have shown anti-proliferative effects, further investigation into CBCA's potential as an anti-cancer agent is warranted.

Neuroprotective Potential

There is currently no direct evidence for the neuroprotective effects of CBCA. Research into the neuroprotective properties of CBC is still in its early stages, with some studies suggesting it may support the viability of neural stem progenitor cells.[6] The potential for CBCA in this area remains an open field for investigation.

Experimental Protocols

Detailed experimental protocols for the direct pharmacological evaluation of CBCA are not widely published. The following sections provide representative methodologies that can be adapted for studying CBCA, based on established protocols for other cannabinoids.

Extraction and Purification of CBCA

Objective: To extract and isolate CBCA from Cannabis sativa plant material.

Methodology:

-

Extraction:

-

Freshly harvested or frozen cannabis flower is the preferred starting material to minimize decarboxylation.[1]

-

Extraction can be performed using solvents such as ethanol, or through supercritical CO2 extraction.[9]

-

An aqueous extraction method at high pH can also be employed to solubilize cannabinoid acids, followed by precipitation at low pH.[2]

-

-

Purification:

Workflow for CBCA Extraction and Purification

Quantification of CBCA by HPLC-UV

Objective: To quantify the concentration of CBCA in an extract.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.085% phosphoric acid.[4]

-

Detection: UV detection at 220 nm.[4]

-

Quantification: An external standard method using a certified CBCA reference standard to construct a calibration curve.[4]

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of CBCA against a bacterial strain (e.g., MRSA).

Methodology (Broth Microdilution): [4]

-

Preparation: A two-fold serial dilution of CBCA is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of CBCA that visibly inhibits bacterial growth. Growth can be assessed visually or by using a growth indicator dye like resazurin.[4]

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To assess the potential of CBCA to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: [10]

-

Cell Culture: RAW 264.7 macrophage cells are cultured to an appropriate density in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of CBCA for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of CBCA indicates anti-inflammatory activity.

Conclusion and Future Directions

This compound (CBCA) represents a compelling frontier in cannabinoid research. While current knowledge is limited, the established potent antibacterial activity of CBCA against drug-resistant pathogens highlights its immediate therapeutic potential. The inferred anti-inflammatory, anti-cancer, and neuroprotective properties, based on the activity of its decarboxylated counterpart CBC and other acidic cannabinoids, warrant rigorous investigation.

Future research should prioritize:

-

Quantitative Pharmacological Studies: Determining the IC50, EC50, and GI50 values of CBCA in a range of in vitro assays for anti-inflammatory, anti-cancer, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by CBCA.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of CBCA in preclinical animal models of infection, inflammation, cancer, and neurodegenerative diseases.

-

Comparative Studies: Directly comparing the pharmacological profiles of CBCA and CBC to understand the role of the carboxylic acid group in modulating activity.

The development of robust and scalable methods for the extraction and purification of CBCA will be critical to advancing our understanding of this promising phytocannabinoid. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately unlocking the full therapeutic potential of raw this compound.

References

- 1. Anti-Inflammatory Activity in Colon Models Is Derived from Δ9-Tetrahydrocannabinolic Acid That Interacts with Additional Compounds in Cannabis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CBC vs CBD: Key Differences, Benefits, and When to Choose Each [wellspringcbd.com]

- 7. curaleafclinic.com [curaleafclinic.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of different branched-chain amino acids supplementation protocols on the inflammatory response of LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Cannabigerolic Acid to Cannabichromenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromenic acid (CBCA) is a prominent cannabinoid found in Cannabis sativa, serving as the acidic precursor to cannabichromene (B1668259) (CBC). The biosynthesis of CBCA from the central cannabinoid precursor, cannabigerolic acid (CBGA), is a critical enzymatic step in the cannabinoid production pathway. This technical guide provides an in-depth overview of this conversion, focusing on the enzymatic machinery, reaction kinetics, and detailed experimental protocols for its study and application. The information presented is intended to support researchers, scientists, and drug development professionals in the fields of cannabinoid biochemistry, metabolic engineering, and pharmaceutical sciences.

Introduction

The diverse pharmacological activities of cannabinoids have spurred significant interest in their biosynthesis and potential therapeutic applications. Cannabigerolic acid (CBGA) is the foundational molecule from which a variety of cannabinoids are synthesized.[1][2] Specific synthase enzymes catalyze the cyclization of CBGA into the acidic forms of the major cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and this compound (CBCA).[3][4] The conversion of CBGA to CBCA is of particular interest due to the anti-inflammatory, antifungal, and antimicrobial properties reported for its decarboxylated form, CBC.[5]

This guide focuses on the core of this biosynthetic process: the enzymatic transformation of CBGA into CBCA.

The Core Enzymatic Reaction

The biosynthesis of CBCA from CBGA is catalyzed by the enzyme This compound synthase (CBCAS) .[6] This enzyme facilitates the oxidative cyclization of the monoterpene moiety of CBGA to form CBCA.[5] This reaction is a key branching point in the cannabinoid biosynthetic pathway, competing with THCA synthase and CBDA synthase for the common substrate, CBGA.[7] The reaction does not require molecular oxygen or hydrogen peroxide, suggesting a direct dehydrogenation mechanism.[8]

Reaction Mechanism

The CBCAS-catalyzed reaction is an intramolecular cyclization. While the detailed mechanism is still under investigation, it is understood to involve the formation of a carbon-carbon bond to create the characteristic chromene ring of CBCA.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound synthase activity.

| Parameter | Value | Substrate | Conditions | Reference |

| Michaelis Constant (Km) | 23 µM | Cannabigerolic Acid (CBGA) | pH 6.5 | [5] |

| Maximum Velocity (Vmax) | 0.63 nmol/sec/mg | Cannabigerolic Acid (CBGA) | pH 6.5 | [5] |

| Catalytic Rate Constant (kcat) | 0.04 sec-1 | Cannabigerolic Acid (CBGA) | pH 6.5 | [5] |

| Optimal pH | 6.5 | Cannabigerolic Acid (CBGA) | - | [5] |

| Inhibitors | Hydrogen peroxide (H2O2), Flavin mononucleotide (FMN), Hg2+ | - | - | [5] |

Experimental Protocols

Purification of Native this compound Synthase from Cannabis sativa

This protocol is adapted from the purification of cannabinoid synthases as described in the literature.[8][9][10]

Materials:

-

Young leaves of Cannabis sativa (CBCA-rich chemovar)

-

Extraction Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 7.0) containing 10 mM 2-mercaptoethanol, 10 mM sodium ascorbate, 5 mM EDTA, and 10% (w/v) Polyclar AT

-

DEAE-Cellulose column

-

Phenyl-Sepharose CL-4B column

-

Hydroxylapatite column

-

Chromatography system

Procedure:

-

Homogenization: Homogenize fresh, young Cannabis sativa leaves in the extraction buffer.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins in the supernatant with ammonium sulfate.

-

DEAE-Cellulose Chromatography: Dissolve the precipitated protein in buffer and apply to a DEAE-cellulose column. Elute with a linear gradient of NaCl.

-

Phenyl-Sepharose CL-4B Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose CL-4B column. Elute with a decreasing linear gradient of ammonium sulfate.

-

Hydroxylapatite Chromatography: Pool the active fractions and apply to a hydroxylapatite column. Elute with a linear gradient of sodium phosphate.

-

Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Assay for this compound Synthase Activity

This protocol describes a typical in vitro assay to measure the enzymatic conversion of CBGA to CBCA.

Materials:

-

Purified CBCAS or crude enzyme extract

-

Substrate Buffer: 100 mM sodium phosphate (pH 6.5)

-

Cannabigerolic Acid (CBGA) stock solution in ethanol (B145695) or DMSO

-

Sodium dodecyl sulfate (SDS)

-

Reaction tubes

-

Incubator or water bath at 30°C

-

Quenching solution (e.g., methanol (B129727) or ethyl acetate)

-

HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, prepare the reaction mixture containing:

-

Substrate Buffer

-

CBGA (final concentration of 200 µM)

-

SDS (final concentration of 0.05% w/v)

-

-

Enzyme Addition: Add the purified CBCAS or crude enzyme extract to the reaction mixture to initiate the reaction. The final volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitate.

-

HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of CBCA produced and the remaining CBGA.

Visualizations

Biosynthetic Pathway of CBCA

Caption: Biosynthesis of CBCA from Geranyl Pyrophosphate and Olivetolic Acid.

Experimental Workflow for CBCA Synthesis and Analysis

Caption: Workflow for enzymatic synthesis and analysis of CBCA.

Conclusion

The enzymatic synthesis of this compound from cannabigerolic acid by this compound synthase is a cornerstone of cannabinoid biosynthesis. Understanding the kinetics and optimal conditions for this reaction is crucial for the development of biotechnological production platforms for CBCA and other minor cannabinoids. The protocols and data presented in this guide provide a foundation for researchers to further explore and harness this important biosynthetic pathway for scientific and therapeutic advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uniprot.org [uniprot.org]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of this compound synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

The Role of Cannabichromenic Acid (CBCA) Synthase in Cannabinoid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromenic acid (CBCA) synthase is a key enzyme in the biosynthesis of cannabinoids, a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of CBCA synthase, including its function, biochemical properties, and its role in the intricate network of cannabinoid production in Cannabis sativa. Detailed experimental protocols for the purification, characterization, and quantification of CBCA synthase activity and its genetic expression are provided. Furthermore, this guide presents a comparative analysis of CBCA synthase with other key cannabinoid synthases, namely Δ⁹-tetrahydrocannabinolic acid (THCA) synthase and cannabidiolic acid (CBDA) synthase. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in cannabinoid research and the development of novel therapeutics.

Introduction

The cannabis plant (Cannabis sativa L.) produces a diverse array of over 100 known cannabinoids, with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) being the most well-studied for their psychoactive and therapeutic properties, respectively. However, lesser-known cannabinoids, such as cannabichromene (B1668259) (CBC) and its acidic precursor, this compound (CBCA), are gaining increasing interest for their potential pharmacological applications, including anti-inflammatory, analgesic, and antidepressant effects.

The biosynthesis of these cannabinoids originates from a common precursor, cannabigerolic acid (CBGA). The diversification of cannabinoids is primarily orchestrated by a family of flavinylated oxidocyclases, namely THCA synthase (THCAS), CBDA synthase (CBDAS), and CBCA synthase (CBCAS).[1][2] These enzymes catalyze the conversion of CBGA into their respective acidic cannabinoids: THCA, CBDA, and CBCA.[2][3] This guide focuses specifically on the role and characteristics of CBCA synthase.

CBCA synthase is a member of the Berberine Bridge Enzyme (BBE)-like family and catalyzes the oxidative cyclization of CBGA to form CBCA.[2] While sharing significant sequence homology with THCAS and CBDAS, CBCA synthase directs the cyclization reaction through a distinct mechanism to yield the chromene ring characteristic of CBCA.[2] The expression of CBCA synthase is often prominent in the juvenile stages of the cannabis plant and its activity can be influenced by genetic and environmental factors.[2] Understanding the intricacies of CBCA synthase is crucial for the targeted breeding of high-CBC cannabis cultivars and for the development of biotechnological platforms for the production of specific cannabinoids.

Biochemical Properties and Kinetics

CBCA synthase, like its counterparts THCAS and CBDAS, is a monomeric flavoprotein that utilizes a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor for its catalytic activity.[2] It does not require molecular oxygen as a direct reactant in the cyclization of CBGA, suggesting a dehydrogenation mechanism.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CBCA synthase and provide a comparison with THCA and CBDA synthases.

| Table 1: Kinetic Parameters of Cannabinoid Synthases | |||

| Enzyme | Substrate | Km (µM) | Vmax (nmol/sec/mg) |

| CBCA Synthase | Cannabigerolic Acid (CBGA) | 23 | 0.63 |

| CBCA Synthase | Cannabinerolic Acid (CBNRA) | 33 | 0.14 |

| THCA Synthase | Cannabigerolic Acid (CBGA) | 36 | 1.2 |

| CBDA Synthase | Cannabigerolic Acid (CBGA) | 30 | 0.19 |

Data compiled from UniProt and various cited literature.[4][5]

| Table 2: Biochemical Properties of Cannabinoid Synthases | |||

| Property | CBCA Synthase | THCA Synthase | CBDA Synthase |

| Optimal pH | 6.5 | 5.0 | 5.0 |

| Optimal Temperature (°C) | ~30-37 | ~37 | ~37 |

| Inhibitors | Hg2+, Hydrogen Peroxide, FMN | - | - |

Data compiled from UniProt and various cited literature.[6]